Methyl 4-amino-3,5-dimethylbenzoate
Overview
Description
Methyl 4-amino-3,5-dimethylbenzoate is a compound with the CAS Number: 3095-48-5 . It has a molecular weight of 179.22 and its IUPAC name is this compound . The compound is solid in physical form .
Synthesis Analysis
The synthesis of this compound involves the use of hydrogen chloride and iron in methanol at 0 - 80℃ for 16 hours . The reaction mixture is then cooled to room temperature and filtered through Celite™ bed and washed with methanol followed by evaporation of filtrate to dryness to afford the title compound .Molecular Structure Analysis
The InChI code for this compound is1S/C10H13NO2/c1-6-4-8(10(12)13-3)5-7(2)9(6)11/h4-5H,11H2,1-3H3
. The InChI key is ARSRTLJLMXSRPV-UHFFFAOYSA-N
. Physical and Chemical Properties Analysis
This compound is a solid compound . It should be stored in a refrigerator .Scientific Research Applications
Crystal Structure Analysis
Methyl 4-amino-3,5-dimethylbenzoate is part of a family of chemicals that have been studied for their crystal structures. In a study by Ebersbach, Seichter, and Mazik (2022), the crystal structure of methyl 3,5-dimethylbenzoate was analyzed, revealing how these molecules bond and arrange themselves in layers. This research is significant for understanding the material properties and potential applications of these compounds in various industries (Ebersbach, Seichter, & Mazik, 2022).
Corrosion Inhibition
A 2006 study by Wang et al. included a theoretical investigation of organic compounds similar to this compound, examining their potential as corrosion inhibitors. Density functional theory (DFT) was used to understand the inhibition efficiencies and reactive sites of these compounds. This research contributes to the development of new materials for protecting metals against corrosion (Wang et al., 2006).
Metabolic Pathways in Microorganisms
In 1994, Schmidt, Cain, Rao, and Kirby studied the metabolism of dimethylbenzoate by Rhodococcus rhodochrous N75, a bacterium. Their research identified novel metabolites from the bacterial breakdown of compounds related to this compound. This is important for understanding the environmental fate and potential biotechnological applications of such compounds (Schmidt et al., 1994).
Spectrophotometric Analysis
A 2009 study by Al-Attas, Habeeb, and Al-Raimi explored the charge transfer interactions of amino heterocyclic donors, which are structurally similar to this compound. Their research developed a spectrophotometric method for determining these compounds, providing essential tools for quantitative analysis in various fields (Al-Attas et al., 2009).
Synthesis and Characterization
Lin (2013) synthesized 2-amino-4,5-dimethylbenzoic acid, a compound structurally related to this compound. The synthesis and characterization of such compounds are crucial for developing new pharmaceuticals, dyes, and materials (Lin, 2013).
Safety and Hazards
Properties
IUPAC Name |
methyl 4-amino-3,5-dimethylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-6-4-8(10(12)13-3)5-7(2)9(6)11/h4-5H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSRTLJLMXSRPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452524 | |
Record name | Methyl 4-amino-3,5-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3095-48-5 | |
Record name | Benzoic acid, 4-amino-3,5-dimethyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3095-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-amino-3,5-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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